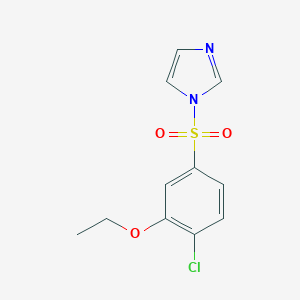
1-(4-Chloro-3-ethoxyphenyl)sulfonylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure, which includes a sulfonyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-ethoxyphenyl)sulfonylimidazole typically involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with imidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various sulfonyl derivatives, while oxidation and reduction can modify the imidazole ring.
Scientific Research Applications
1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-ethoxyphenyl)sulfonylimidazole involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-1H-imidazole
- 1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-1H-imidazole
- 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole
Uniqueness: 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl group and the imidazole ring allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
791844-70-7 |
|---|---|
Molecular Formula |
C11H11ClN2O3S |
Molecular Weight |
286.74g/mol |
IUPAC Name |
1-(4-chloro-3-ethoxyphenyl)sulfonylimidazole |
InChI |
InChI=1S/C11H11ClN2O3S/c1-2-17-11-7-9(3-4-10(11)12)18(15,16)14-6-5-13-8-14/h3-8H,2H2,1H3 |
InChI Key |
FBNFZPSORHYECL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


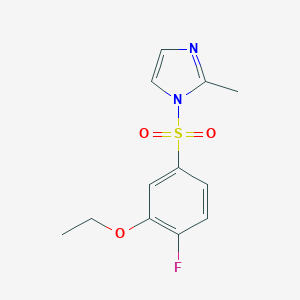
![1-[(4-butoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B486555.png)
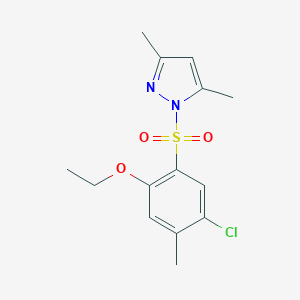
![1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3,5-dimethylpyrazole](/img/structure/B486558.png)
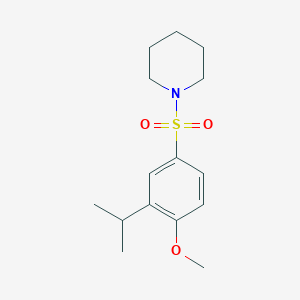
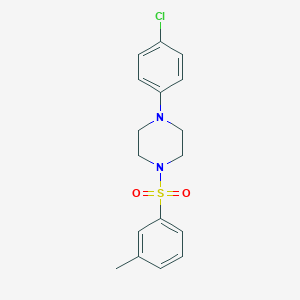
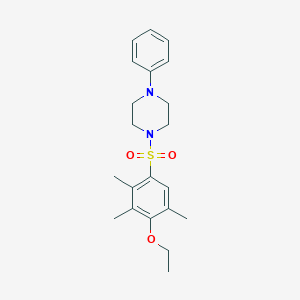
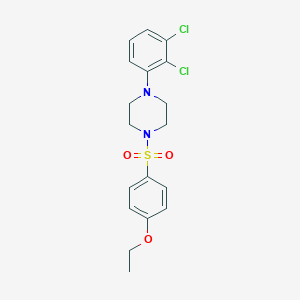
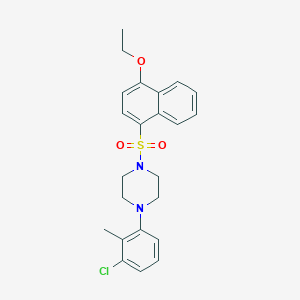

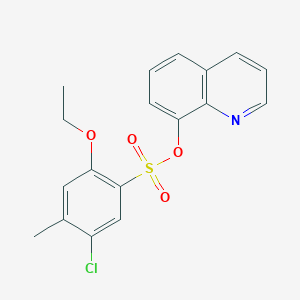

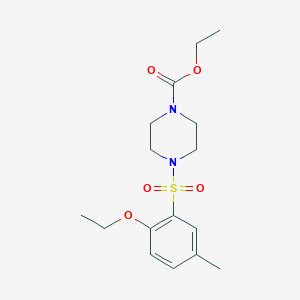
![Ethyl 4-[(4-ethoxy-3-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B486579.png)
